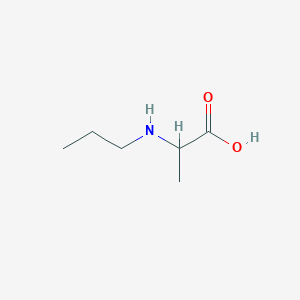

n-propylalanine

Übersicht

Beschreibung

n-propylalanine is a racemic mixture of the amino acid N-Propyl alanine. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is not commonly found in nature but has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

n-propylalanine can be synthesized through several methods. One common method involves the methylation of alanine using iodomethane in a basic solution, followed by the reduction of the resultant product. Another method involves the reaction of sodium cyanide with 2-chloropentanoic acid in a basic solution, followed by reduction.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation and biocatalytic methods. For example, the biobrick approach using recombinant Escherichia coli BL21 (DE3) has been utilized for efficient production . This method involves the co-expression of genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, resulting in high yields of D- and L-alanine.

Analyse Chemischer Reaktionen

Types of Reactions

n-propylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

n-Propylalanine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be used to synthesize derivatives that possess specific biological activities or improved pharmacological properties.

2. Research on Protein Metabolism

In biochemical research, this compound is studied for its role in protein metabolism. It acts as a model compound for understanding amino acid interactions and metabolic pathways. Research indicates that its propyl group influences the structural conformation of peptides, affecting their biological functions.

Biological Applications

1. Drug Development

this compound is investigated for its potential in drug formulation, particularly in the development of novel antibiotics. Its unique chemical properties may enhance the efficacy and stability of pharmaceutical compounds. Case studies have shown that substituting traditional amino acids with this compound can improve binding affinity to target proteins, thus enhancing therapeutic outcomes .

2. Immunological Research

Recent studies have highlighted the utility of this compound in immunology. It has been used to modify peptide sequences for T-cell receptor (TCR) studies, demonstrating improved recognition of peptide/HLA-A2 complexes. This modification can lead to better-designed immunotherapies for cancer treatment .

Industrial Applications

1. Food Additives

In the food industry, this compound is utilized in the production of artificial sweeteners and flavor enhancers. Its ability to mimic natural amino acids makes it an attractive candidate for creating synthetic flavors that are both effective and cost-efficient.

2. Biocatalysis

this compound is also employed in biocatalytic processes for the synthesis of various compounds. Microbial fermentation methods using engineered strains have been developed to produce this compound efficiently, showcasing its potential for sustainable industrial applications.

Wirkmechanismus

The mechanism of action of n-propylalanine involves its interaction with various molecular targets and pathways. It is produced from pyruvate by transamination and is involved in sugar and acid metabolism . It also provides energy for muscle tissue, brain, and the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alanine: A non-essential amino acid with a similar structure but without the propyl group.

D-Alanine and L-Alanine: The enantiomers of alanine, which have different biological roles and properties.

Uniqueness

n-propylalanine is unique due to its propyl group, which imparts different chemical and physical properties compared to alanine. This makes it useful in specific industrial and research applications where these properties are advantageous.

Biologische Aktivität

N-Propylalanine, also known as 2-(propylamino)propanoic acid, is a chiral amino acid with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. It exists in both D and L forms, with the L form being the naturally occurring variant found in proteins. This compound has garnered interest in pharmaceutical research due to its potential applications in drug synthesis and biological studies. This article delves into the biological activity of this compound, focusing on its metabolic roles, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C6H13NO2

- Molecular Weight : 131.17 g/mol

- Chirality : Exists as D and L isomers; the L form is biologically relevant.

Metabolic Pathways

This compound plays a significant role in various metabolic pathways, particularly in the synthesis of neurotransmitters and hormones. It can be metabolized into propionic acid and alanine, contributing to energy production and metabolic regulation. Research indicates that this compound may enhance cognitive functions, although more extensive studies are required to substantiate these claims.

Metabolism Overview

- Conversion : this compound → Propionic Acid + Alanine

- Implications : Involved in energy metabolism and neurotransmitter synthesis.

Biological Activity and Mechanisms

This compound's unique propyl side chain differentiates it from simpler amino acids like alanine, providing distinct properties that make it valuable for specific applications in research and industry. Studies have shown that it may influence neurotransmitter systems, potentially affecting mood and cognitive processes.

Interaction with Neurotransmitter Systems

Research suggests that this compound may interact with various enzymes and receptors involved in metabolic pathways. Its binding capabilities with neurotransmitter systems could lead to enhanced cognitive functions or mood regulation.

Case Studies and Research Findings

-

Cognitive Enhancement Potential

- A study indicated that this compound might have cognitive enhancement properties through its effects on neurotransmitter systems. However, further research is necessary to confirm these findings and elucidate the underlying mechanisms .

- Binding Studies

-

Comparative Studies

- Comparative studies with other amino acids highlighted this compound's unique structural features that may contribute to its biological activity. For instance, its propyl side chain offers distinct binding characteristics compared to simpler amino acids .

Applications in Pharmaceutical Research

This compound has potential applications in drug development due to its ability to modulate biological pathways associated with neurotransmission. Its structural similarities to other amino acids make it a candidate for designing novel therapeutics targeting cognitive functions or mood regulation.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alanine | C3H7NO2 | Naturally occurring amino acid; simpler structure |

| N,N-Di-n-propyl-L-alanine | C9H19NO2 | Contains two propyl groups; used as a surfactant |

| D-Alanine | C3H7NO2 | Isomer of alanine; involved in bacterial cell wall synthesis |

| L-Valine | C5H11NO2 | Branched-chain amino acid; essential for humans |

Eigenschaften

IUPAC Name |

2-(propylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMBUCRNZURQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901479 | |

| Record name | NoName_601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138062-69-8 | |

| Record name | N-Propyl alanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PROPYL ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.